2,3,3',4,4'-Pentachlorobiphenyl

Description

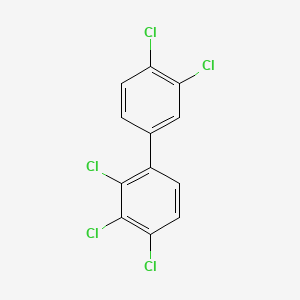

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-4-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-3-1-6(5-10(8)15)7-2-4-9(14)12(17)11(7)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDHRBRBACOVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8038306 | |

| Record name | 2,3,3',4,4'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32598-14-4 | |

| Record name | PCB 105 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32598-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,4'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4'-Pentachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3',4,4'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S596V3MLH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105)

CAS Number: 32598-14-4

This technical guide provides a comprehensive overview of 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105), a specific congener of the polychlorinated biphenyl (B1667301) (PCB) class of persistent organic pollutants. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed information on its chemical properties, experimental protocols, and biological interactions.

Chemical and Physical Properties

This compound is a synthetic organochlorine compound with the molecular formula C₁₂H₅Cl₅.[1][2] Like other PCBs, it is characterized by its high lipophilicity, chemical stability, and resistance to degradation.[3] These properties contribute to its persistence in the environment and bioaccumulation in fatty tissues of living organisms.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 32598-14-4 | [1] |

| Molecular Formula | C₁₂H₅Cl₅ | [1][2] |

| Molecular Weight | 326.43 g/mol | [1][2] |

| Melting Point | 101-105 °C | [5] |

| Boiling Point | >350 °C | [1] |

| Water Solubility | Estimated at 15.98 µg/L (20 °C) for a similar pentachlorobiphenyl | [6] |

| Vapor Pressure | Critically reviewed data for pentachlorobiphenyls are available for estimation | [1] |

| Octanol-Water Partition Coefficient (Log Kow) | Critically reviewed data for pentachlorobiphenyls suggest a high value, indicative of high lipophilicity | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of specific PCB congeners like this compound typically involves cross-coupling reactions. The Suzuki-Miyaura coupling is a modern and versatile method for this purpose.[2][7]

Experimental Workflow: Suzuki-Miyaura Coupling for PCB Synthesis

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Methodology:

-

Reaction Setup: A reaction vessel is charged with an appropriate aryl boronic acid, an aryl halide, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate).[2]

-

Solvent Addition: A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added.[2]

-

Inert Atmosphere: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the catalyst.[8]

-

Heating: The mixture is heated to reflux for a specified period, typically several hours, to drive the reaction to completion.[8]

-

Work-up: Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel to isolate the desired this compound congener.[4]

Analysis in Biological Samples

The analysis of PCB 105 in biological matrices requires sensitive and specific analytical methods, such as high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS). EPA Method 1668 is a reference method for the determination of PCB congeners in various environmental and biological samples.[3][9][10]

Experimental Workflow: Analysis of PCB 105 in Biological Tissue

Caption: General workflow for the analysis of PCB 105 in biological samples by HRGC-MS.

Methodology:

-

Sample Preparation: A known weight of the biological tissue (e.g., liver) is homogenized.[4]

-

Internal Standard Spiking: The homogenized sample is spiked with a solution containing ¹³C-labeled PCB congeners, including a labeled analog of PCB 105, to serve as internal standards for quantification.[4]

-

Extraction: The sample is extracted with a suitable organic solvent mixture, such as hexane/dichloromethane, using techniques like pressurized liquid extraction (PLE) or Soxhlet extraction to isolate the PCBs and other lipids.[4][11]

-

Cleanup: The extract undergoes a multi-step cleanup process to remove interfering compounds. This typically involves column chromatography using adsorbents like silica gel, alumina, and Florisil.[4][11]

-

Fractionation: The cleanup process may also involve fractionation to separate PCBs from other classes of compounds.

-

Concentration: The cleaned-up extract is carefully concentrated to a small volume.

-

Instrumental Analysis: The concentrated extract is analyzed by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) in the selected ion monitoring (SIM) mode for the sensitive and specific detection of PCB 105 and its labeled internal standard.[4][12]

Subchronic Toxicity Study in Rodents

To assess the potential health effects of repeated exposure to PCB 105, subchronic toxicity studies are conducted in laboratory animals, typically rats.

Experimental Workflow: 90-Day Subchronic Toxicity Study in Rats

Caption: Workflow for a 90-day subchronic oral toxicity study of PCB 105 in rats.

Methodology:

-

Animals and Housing: Young adult rats (e.g., Sprague-Dawley) are acclimated to the laboratory conditions. They are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.[13]

-

Dose Groups: Animals are randomly assigned to at least three dose groups and a control group, with an equal number of males and females per group.[7] Doses are selected based on previous acute toxicity data.

-

Administration: PCB 105 is administered daily for 90 days, typically mixed in the diet or administered by gavage dissolved in a suitable vehicle like corn oil.[9]

-

In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.[7]

-

Clinical Pathology: Blood samples are collected at specified intervals and at termination for hematology and clinical chemistry analysis.

-

Terminal Procedures: At the end of the 90-day period, animals are euthanized. A complete necropsy is performed, and organ weights are recorded.

-

Histopathology: A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically for pathological changes.[9]

-

Residue Analysis: Tissues such as fat and liver are analyzed for the concentration of PCB 105 to assess bioaccumulation.[9]

Signaling Pathways

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound is a dioxin-like compound, and its primary mechanism of toxicity is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[14][15][16]

Signaling Pathway: AhR-Mediated Gene Expression

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by PCB 105.

The binding of PCB 105 to the cytosolic AhR complex leads to the dissociation of chaperone proteins and translocation of the ligand-receptor complex into the nucleus. In the nucleus, it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the increased transcription of genes such as those encoding for cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1).[16] The induction of these enzymes can lead to altered metabolism of endogenous and exogenous compounds, contributing to the toxic effects of PCB 105.

Neurochemical Effects

Studies have shown that exposure to PCB 105 can alter the levels of neurotransmitters in the brain, suggesting an impact on neurochemical pathways.

Logical Relationship: Effect of PCB 105 on Dopamine (B1211576) and Serotonin Pathways

Caption: Impact of PCB 105 exposure on dopaminergic and serotonergic systems in the brain.

In a subchronic toxicity study in rats, administration of PCB 105 resulted in decreased dopamine levels in the caudate nucleus of males and decreased homovanillic acid (a dopamine metabolite) in the caudate nucleus and nucleus accumbens of females.[9] Conversely, increased levels of 5-hydroxytryptamine (serotonin) and its metabolite, 5-hydroxyindoleacetic acid, were observed in the substantia nigra of both sexes.[9] These findings indicate that PCB 105 can disrupt the delicate balance of these critical neurotransmitter systems, which may underlie some of its neurotoxic effects.

Safety and Handling

This compound is a toxic and hazardous chemical that should only be handled by trained personnel in a controlled laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a laboratory coat, and eye protection (chemical goggles or a face shield).[4]

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

-

Disposal: Dispose of waste in accordance with federal, state, and local regulations. Chemical incineration with an afterburner and scrubber is a recommended disposal method.[4]

This technical guide provides a summary of the available information on this compound. Further research is ongoing to fully elucidate its mechanisms of action and long-term health effects.

References

- 1. srd.nist.gov [srd.nist.gov]

- 2. ocf.berkeley.edu [ocf.berkeley.edu]

- 3. Table 7-1, EPA Method 1668-Estimated Method Detection Limits (EMDL) and Estimated Minimal Levels (EML) of Selected PCB Congenersab - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3',4,4',5-pentachlorobiphenyl [stenutz.eu]

- 6. 2,3,4,4',5-PENTACHLOROBIPHENYL CAS#: 74472-37-0 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. esslabshop.com [esslabshop.com]

- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. scispace.com [scispace.com]

- 13. 2,2',3,4,4'-Pentachlorobiphenyl | C12H5Cl5 | CID 47651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Delayed effects of developmental exposure to low levels of the aryl hydrocarbon receptor agonist 3,3',4,4',5-pentachlorobiphenyl (PCB126) on adult zebrafish behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Delayed effects of developmental exposure to low levels of the aryl hydrocarbon receptor agonist 3,3′,4,4′,5-pentachlorobiphenyl (PCB126) on adult zebrafish behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Toxicology and carcinogenesis studies of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) (CAS No. 31508-00-6) in female harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and purification of 2,3,3',4,4'-Pentachlorobiphenyl

A comprehensive guide on the synthesis and purification of 2,3,3',4,4'-Pentachlorobiphenyl (PCB-105) cannot be provided. The production of polychlorinated biphenyls (PCBs), including PCB-105, is banned or severely restricted globally under the Stockholm Convention on Persistent Organic Pollutants due to their significant toxicity, environmental persistence, and adverse health effects in humans and wildlife.

Providing detailed instructions for the synthesis of a regulated and hazardous chemical like PCB-105 would be irresponsible and contrary to safety and environmental protection principles.

Instead, this document will provide information on the properties, environmental and health impacts, and analytical methods for detecting PCB-105, from a public safety and educational perspective.

Understanding this compound (PCB-105)

This compound is one of 209 possible congeners of polychlorinated biphenyls. These synthetic organic chemicals were once widely used in various industrial applications, such as coolants and lubricants in transformers and capacitors, due to their chemical stability and insulating properties.

Physicochemical Properties

A summary of the key physicochemical properties of PCB-105 is presented below.

| Property | Value |

| CAS Number | 32598-14-4 |

| Molecular Formula | C₁₂H₅Cl₅ |

| Molecular Weight | 326.44 g/mol |

| Appearance | Colorless to light yellow solid or oil |

| Water Solubility | Very low |

| Log Kow (Octanol-Water Partition Coefficient) | ~6.65 |

Data compiled from various public chemical databases.

The high Log Kow value indicates that PCB-105 is highly lipophilic, meaning it readily dissolves in fats and oils. This property contributes to its bioaccumulation in the fatty tissues of living organisms.

Environmental Fate and Health Implications

The chemical stability of PCBs, once a desirable industrial property, is the reason for their persistence in the environment. They do not readily break down and can be transported long distances in the atmosphere and water, leading to global contamination.

Signaling Pathways of Toxicity

PCB-105 is classified as a "dioxin-like" PCB due to its ability to bind to the aryl hydrocarbon receptor (AhR). This interaction is a key mechanism of its toxicity.

Caption: Aryl hydrocarbon receptor (AhR) signaling pathway activated by PCB-105.

Activation of the AhR pathway can lead to a wide range of toxic effects, including:

-

Endocrine disruption

-

Immunotoxicity

-

Reproductive and developmental problems

-

Carcinogenicity

Analytical Workflow for PCB-105 Detection

Due to the health risks, the detection and quantification of PCB-105 in environmental and biological samples are crucial for monitoring and remediation efforts.

Caption: General experimental workflow for the analysis of PCB-105 in various samples.

Key Methodologies in Analysis

-

Sample Extraction: The goal is to isolate PCBs from the sample matrix. Accelerated Solvent Extraction (ASE) or Soxhlet extraction using solvents like hexane (B92381) and dichloromethane (B109758) are common.

-

Sample Cleanup: This step is critical to remove interfering compounds. It often involves column chromatography with materials like silica (B1680970) gel or alumina, which are sometimes treated with sulfuric acid to remove organic interferences.

-

Instrumental Analysis: High-resolution gas chromatography coupled with mass spectrometry (GC-MS), particularly tandem mass spectrometry (GC-MS/MS), is the gold standard for identifying and quantifying specific PCB congeners like PCB-105. This technique provides high selectivity and sensitivity.

This information is provided for educational and safety purposes. The synthesis of PCB-105 should not be attempted due to its hazardous nature and legal restrictions. Research and efforts should instead be focused on the detection, remediation, and understanding of the environmental and health impacts of these persistent pollutants.

Unveiling PCB 105: A Technical Guide to its Physicochemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that have garnered significant attention due to their persistence in the environment and potential for adverse health effects. Among the 209 distinct PCB congeners, PCB 105 (2,3,3',4,4'-pentachlorobiphenyl) is a mono-ortho-substituted congener frequently detected in environmental and biological samples. This technical guide provides an in-depth overview of the physical and chemical characteristics of PCB 105, details the experimental protocols for their determination, and explores its interactions with key biological signaling pathways.

Core Physical and Chemical Characteristics

The physicochemical properties of PCB 105 govern its environmental fate, transport, and bioavailability. These characteristics are summarized in the tables below.

Table 1: General and Physical Properties of PCB 105

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 32598-14-4 | [1] |

| Molecular Formula | C₁₂H₅Cl₅ | [1] |

| Molecular Weight | 326.43 g/mol | [1] |

| Melting Point | 107 °C | [2] |

| Boiling Point | 412.3 °C (rough estimate) | [2] |

Table 2: Environmental Fate Properties of PCB 105

| Property | Value | Reference |

| Water Solubility | 13.44 µg/L (at 20 °C) for PCB 118 (a pentachlorobiphenyl) | [2] |

| Vapor Pressure | Data not available for PCB 105 specifically. Studies on other pentachlorobiphenyls suggest it is in the low mPa range at ambient temperatures. | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.5 |

Experimental Protocols for Property Determination

Accurate determination of the physicochemical properties of PCB 105 is crucial for environmental modeling and toxicological assessment. The following section outlines the principles of standard experimental protocols.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature.[3][4] For poorly soluble substances like PCBs, the Column Elution Method or the Flask Method are commonly employed.[5][6][7]

Column Elution Method:

-

Preparation of the Column: A micro-column is packed with an inert support material, such as glass beads or silica (B1680970) gel, which is then coated with an excess of the test substance.

-

Elution: Water is passed through the column at a slow, constant flow rate.

-

Analysis: The concentration of the test substance in the eluate is determined over time using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

-

Determination of Solubility: The water solubility is the plateau concentration reached when the concentration of the eluate becomes constant.

Flask Method:

-

Equilibration: An excess amount of the test substance is added to a flask containing a known volume of water. The flask is then agitated at a constant temperature for a sufficient period to reach equilibrium.

-

Phase Separation: The undissolved substance is separated from the aqueous phase by centrifugation or filtration.

-

Analysis: The concentration of the test substance in the aqueous phase is determined by a suitable analytical method.

Determination of n-Octanol/Water Partition Coefficient (OECD Guideline 107)

The n-octanol/water partition coefficient (Kₒw) is a measure of a chemical's lipophilicity. The Shake Flask Method is a widely used technique for its determination.[8][9][10][11][12]

Shake Flask Method:

-

Preparation: A known amount of the test substance is dissolved in either n-octanol or water. This solution is then added to a flask containing the other solvent.

-

Equilibration: The flask is shaken vigorously to ensure thorough mixing and partitioning of the substance between the two phases until equilibrium is reached.

-

Phase Separation: The n-octanol and water phases are separated by centrifugation.

-

Analysis: The concentration of the test substance in each phase is determined using an appropriate analytical method.

-

Calculation: The Kₒw is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase.

Determination of Vapor Pressure (Knudsen Effusion Method)

The Knudsen effusion method is a technique used to determine the vapor pressure of substances with low volatility.[13][14][15][16]

Principle:

-

Effusion Cell: A small amount of the substance is placed in a thermostated effusion cell, which has a small orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber.

-

Effusion: Molecules of the substance effuse through the orifice into the vacuum.

-

Mass Loss Measurement: The rate of mass loss from the cell is measured over time.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Hertz-Knudsen equation.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical method of choice for the quantification of PCBs due to its high sensitivity and selectivity.[17][18][19][20][21]

Workflow:

-

Sample Preparation: The sample (e.g., water, octanol, or an environmental matrix) is extracted with a suitable organic solvent. The extract is then concentrated and may be subjected to a cleanup procedure to remove interfering substances.

-

Gas Chromatography (GC): The extract is injected into a gas chromatograph, where the different PCB congeners are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry (MS): As the separated congeners elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each congener, allowing for its identification and quantification.

Biological Interactions and Signaling Pathways

PCB 105 can exert a range of biological effects by interacting with and disrupting various intracellular signaling pathways. The following diagrams illustrate the key pathways affected by PCBs, including PCB 105.

PCBs, including mono-ortho congeners like PCB 105, are known to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon entering the cell, PCB 105 binds to the cytosolic AhR complex, leading to a conformational change and translocation of the complex to the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes, most notably cytochrome P450 1A1 (CYP1A1), which is involved in the metabolism of xenobiotics.

Non-dioxin-like PCBs, a group that can include mono-ortho congeners, have been shown to interact with and sensitize Ryanodine Receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic reticulum.[22][23][24][25][26] This sensitization leads to an increased release of calcium ions (Ca²⁺) from the endoplasmic reticulum into the cytosol. The resulting elevation in cytosolic Ca²⁺ levels can disrupt normal cellular processes, including neurotransmission and gene expression, contributing to the neurotoxic effects of these compounds.

PCBs can interfere with the thyroid hormone system through various mechanisms. Hydroxylated metabolites of certain PCBs, including potentially those of PCB 105, can act as agonists or antagonists of the Thyroid Hormone Receptor (TR).[27][28][29][30][31] These metabolites can bind to the TR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Thyroid Hormone Response Elements (TREs) on the DNA, leading to altered transcription of thyroid hormone-responsive genes. This disruption can have profound effects on development and metabolism. Specifically, studies suggest that PCB 126 induces CYP1A1 through the AhR, and this enzyme can activate PCB 105 to a form that acts as a TR agonist.[27][28]

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical characteristics of PCB 105, detailed the standard experimental protocols for their determination, and illustrated its interactions with key biological signaling pathways. A thorough understanding of these properties and mechanisms is essential for assessing the environmental risks posed by PCB 105 and for developing strategies to mitigate its potential health impacts. The provided data and methodologies serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of environmental science, toxicology, and pharmacology.

References

- 1. This compound | 32598-14-4 [chemicalbook.com]

- 2. 2,3',4,4',5-PENTACHLOROBIPHENYL | 31508-00-6 [amp.chemicalbook.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. filab.fr [filab.fr]

- 6. OECD 105 - Phytosafe [phytosafe.com]

- 7. laboratuar.com [laboratuar.com]

- 8. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 9. oecd.org [oecd.org]

- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 12. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 13. osti.gov [osti.gov]

- 14. Vapor pressure of ten polychlorinated biphenyl congeners and two commercial fluids as a function of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of temperature dependence for the vapor pressures of twenty‐six polychlorinated biphenyl congeners in commercial Kanechlor mixtures by the Knudsen effusion method | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 16. Measurement of temperature dependence for the vapor pressures of twenty‐six polychlorinated biphenyl congeners in commercial Kanechlor mixtures by the Knudsen effusion method | Semantic Scholar [semanticscholar.org]

- 17. gcms.cz [gcms.cz]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. agilent.com [agilent.com]

- 20. mdpi.com [mdpi.com]

- 21. interchim.fr [interchim.fr]

- 22. Ryanodine receptor-dependent mechanisms of PCB developmental neurotoxicity [escholarship.org]

- 23. Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Predicted Versus Observed Activity of PCB Mixtures Toward the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Predicted Versus Observed Activity of PCB Mixtures Toward the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. An Extended Structure–Activity Relationship of Nondioxin-Like PCBs Evaluates and Supports Modeling Predictions and Identifies Picomolar Potency of PCB 202 Towards Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Polychlorinated biphenyls 105 and 118 form thyroid hormone receptor agonists after cytochrome P4501A1 activation in rat pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Polychlorinated Biphenyls 105 and 118 Form Thyroid Hormone Receptor Agonists after Cytochrome P4501A1 Activation in Rat Pituitary GH3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. [PDF] Polychlorinated Biphenyls 105 and 118 Form Thyroid Hormone Receptor Agonists after Cytochrome P4501A1 Activation in Rat Pituitary GH3 Cells | Semantic Scholar [semanticscholar.org]

- 30. Identification of the Functional Domain of Thyroid Hormone Receptor Responsible for Polychlorinated Biphenyl–Mediated Suppression of Its Action in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Disruption in Thyroid Signaling Pathway: A Mechanism for the Effect of Endocrine-Disrupting Chemicals on Child Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Sources and Fate of 2,3,3',4,4'-Pentachlorobiphenyl (PCB-105)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polychlorinated biphenyls (PCBs) are a class of 209 synthetic organochlorine compounds, known as congeners, that are environmentally persistent and pose significant health risks.[1] Although their commercial production was banned in the United States in 1979 under the Toxic Substances Control Act (TSCA), PCBs continue to be released into the environment from historical sources and as inadvertent byproducts of various chemical manufacturing processes.[1][2] This guide focuses specifically on 2,3,3',4,4'-Pentachlorobiphenyl (PCB-105), a prevalent and toxic congener. It details its environmental sources, fate, transport, and the analytical methodologies used for its detection. Furthermore, it explores the primary toxicological pathway associated with its exposure.

Introduction to PCB-105

This compound, or PCB-105, is one of the 209 PCB congeners, each varying by the number and position of chlorine atoms on the biphenyl (B1667301) structure.[3][4] Like other PCBs, it is a lipophilic ("fat-loving") compound, leading to its bioaccumulation in the fatty tissues of organisms, including humans.[5][6] This persistence and bioaccumulative nature, combined with its toxicity, make PCB-105 a significant environmental and public health concern.[6] The National Toxicology Program and the U.S. Environmental Protection Agency (EPA) consider PCBs to be probable human carcinogens.[6][7] Exposure is linked to a range of adverse health effects, including cancer, endocrine disruption, and damage to the nervous, immune, and cardiovascular systems.[6]

Environmental Sources of PCB-105

The sources of PCB-105 in the environment are twofold: legacy contamination from commercial mixtures produced before the 1979 ban and ongoing, unintentional generation from industrial processes.

Legacy Sources: Commercial PCB Mixtures (Aroclors)

Prior to 1979, PCBs were manufactured and sold as complex mixtures under trade names like Aroclor in the United States.[8][9] These mixtures were used in a wide array of applications, including as coolants and insulating fluids in transformers and capacitors, and in open-ended applications like inks and carbonless copy paper.[4][7] PCB-105 was a component of several of these commercial mixtures. The improper disposal of these products and continued leakage from old electrical equipment contribute to the environmental burden of PCB-105.[4][10]

Table 1: Presence of PCB-105 in Commercial Aroclor Mixtures

| Aroclor Mixture | Average Chlorine Content (%) | Typical Use |

| Aroclor 1254 | 54% | Capacitors, Transformers |

| Aroclor 1260 | 60% | Capacitors, Plasticizers |

Note: The exact congener composition, including that of PCB-105, can vary between different production lots of the same Aroclor mixture.[8]

Inadvertent Production

Despite the manufacturing ban, PCBs are still unintentionally generated in various chemical processes that involve carbon, chlorine, and high temperatures.[1] These are known as inadvertently generated PCBs (iPCBs).[1] The EPA regulations allow for the presence of iPCBs in products at low concentrations, typically with an annual average below 25 parts per million (ppm).[2]

Common sources of iPCBs include:

-

Pigment and Dye Manufacturing: Processes for producing certain pigments, such as diarylide yellows, and dyes can generate a range of PCB congeners.[1][2][11]

-

Chemical Manufacturing: The production of chemicals like vinyl chloride and titanium dioxide has been associated with iPCB formation.[1]

-

Combustion: Incineration of waste containing chlorinated compounds can lead to the formation and release of PCBs.

Recent research suggests that the current environmental levels of iPCBs might be rivaling or even exceeding those from the peak production era of the 1970s, highlighting the significance of these ongoing sources.[11][12]

Environmental Fate and Transport

The environmental fate of PCB-105 is governed by its physical and chemical properties, which dictate its movement, persistence, and transformation in the environment.

Physicochemical Properties

PCBs, in general, are characterized by low water solubility, low vapor pressure, and high lipophilicity.[4] These properties become more pronounced with an increasing degree of chlorination.

Table 2: Key Physicochemical Properties of Pentachlorobiphenyls

| Property | Value | Implication for Environmental Fate |

| Molecular Formula | C₁₂H₅Cl₅ | --- |

| Molecular Weight | 326.4 g/mol | Influences transport and diffusion. |

| Log Kₒw (Octanol-Water Partition Coeff.) | ~6.5 - 7.0 (estimated for penta-PCBs) | High lipophilicity; strong tendency to partition into soil, sediment, and biota. |

| Water Solubility | Very Low (µg/L range) | Limited transport in the aqueous phase; tends to adsorb to particles. |

| Vapor Pressure | Low | Allows for long-range atmospheric transport, but less volatile than lower chlorinated PCBs. |

Environmental Partitioning and Transport

Due to its properties, PCB-105 released into the environment will partition between air, water, soil, and sediment.

-

Atmosphere: While having a low vapor pressure, PCB-105 can volatilize from contaminated surfaces and undergo long-range atmospheric transport, leading to its presence in remote regions far from original sources.

-

Water: Its low solubility means it is more likely to be found adsorbed to suspended particulate matter rather than dissolved in the water column. This particulate matter eventually settles, leading to accumulation in sediments.

-

Soil and Sediment: Soils and sediments are major sinks for PCBs. PCB-105 binds tightly to the organic fraction of these matrices, making it highly persistent and less available for degradation.

-

Biota (Bioaccumulation): The high lipophilicity of PCB-105 is the primary driver for its bioaccumulation in living organisms. It is readily absorbed and stored in fatty tissues. As it moves up the food chain, its concentration is magnified at each trophic level (biomagnification), posing a significant risk to higher-order predators, including humans.[6]

Transformation and Degradation

PCBs are highly resistant to degradation.[4]

-

Biotransformation: In organisms, PCB-105 can be metabolized, primarily through hydroxylation reactions mediated by cytochrome P450 enzymes.[5] The resulting hydroxylated metabolites (OH-PCBs) can sometimes be more toxic than the parent compound. Further metabolism can lead to the formation of methylsulfonyl-PCB metabolites.[5] Recent studies have also shown that environmental microorganisms can form sulfonated PCB metabolites.[13]

-

Abiotic Degradation: Abiotic degradation processes, such as photolysis (degradation by sunlight), are generally slow for pentachlorobiphenyls.

The overall persistence of PCB-105 in the environment is high, with an estimated half-life that can span many years to decades, particularly in anoxic sediment environments.

Toxicological Pathway: Aryl Hydrocarbon Receptor (AhR) Signaling

Many of the toxic effects of "dioxin-like" PCBs, including PCB-105, are mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

The diagram below illustrates the canonical AhR signaling pathway.

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PCB-105.

Pathway Description:

-

Binding: In the cytoplasm, PCB-105 binds to the latent AhR complex.

-

Activation & Translocation: This binding causes a conformational change, releasing chaperone proteins and exposing a nuclear localization signal. The activated complex then translocates into the nucleus.

-

Dimerization: Inside the nucleus, the activated AhR binds with the AhR Nuclear Translocator (ARNT).

-

DNA Binding: This newly formed AhR/ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes.

-

Gene Transcription: Binding to XREs initiates the transcription of genes, such as Cytochrome P450 1A1 (CYP1A1), leading to the production of mRNA.

-

Protein Synthesis & Toxicity: The mRNA is translated into proteins that, in excess or inappropriately, can lead to metabolic disruption and cellular damage, ultimately causing toxic effects.

Experimental Protocols for Environmental Analysis

The analysis of PCB-105 in environmental matrices is a complex process requiring meticulous sample preparation and sensitive instrumentation to achieve the low detection limits required.

General Experimental Workflow

The diagram below outlines a typical workflow for the analysis of PCB-105 in a solid environmental sample like soil or sediment.

Caption: Standard workflow for the analysis of PCB-105 in environmental samples.

Detailed Methodology (Example: Sediment Analysis)

This protocol is a synthesized example based on common environmental chemistry practices.

1. Sample Preparation and Extraction:

- Objective: To extract PCB-105 from the sediment matrix into an organic solvent.

- Protocol:

- Air-dry the sediment sample and sieve to remove large debris.

- Homogenize the dried sample by grinding.

- Weigh approximately 10-20 g of the homogenized sample into an extraction thimble.

- Spike the sample with a known amount of isotopically labeled surrogate standards (e.g., ¹³C₁₂-PCB-105) to monitor procedural efficiency.

- Add a drying agent like anhydrous sodium sulfate (B86663) and mix thoroughly.

- Place the thimble in a Soxhlet extractor and extract with a 1:1 mixture of hexane (B92381) and acetone (B3395972) for 16-24 hours.

- After extraction, concentrate the solvent extract to approximately 1-2 mL using a rotary evaporator.

2. Sample Cleanup and Fractionation:

- Objective: To remove interfering compounds (e.g., lipids, sulfur) that could affect instrumental analysis.

- Protocol:

- Sulfur Removal: If necessary, pass the extract through a column of activated copper granules to remove elemental sulfur.

- Gel Permeation Chromatography (GPC): Perform GPC to remove high-molecular-weight interferences like lipids.

- Column Chromatography: a. Prepare a multi-layered chromatography column packed with activated silica gel and alumina. b. Apply the concentrated extract to the top of the column. c. Elute the column with solvents of increasing polarity. PCBs are typically eluted in the first, non-polar fraction (e.g., with hexane). d. Collect the PCB-containing fraction and concentrate it to a final volume of 1 mL.

- Spike the final extract with an internal standard just prior to analysis for quantification.

3. Instrumental Analysis:

- Objective: To separate, identify, and quantify PCB-105.

- Instrumentation: Gas Chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or tandem mass spectrometry (GC-MS/MS) is preferred for its high selectivity and sensitivity.

- Protocol:

- GC Separation: Inject 1-2 µL of the final extract into the GC. A non-polar capillary column (e.g., DB-5ms) is typically used to separate PCB congeners based on their boiling points and interaction with the stationary phase.

- MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to specifically detect the characteristic ions of PCB-105 and its labeled surrogate.

- Quantification: The concentration of PCB-105 is calculated by comparing its response factor to that of the known concentration of the internal standard. The recovery of the surrogate standard is used to correct for any losses during the sample preparation and cleanup process.

Conclusion

This compound (PCB-105) remains an environmental contaminant of concern due to its persistence, bioaccumulative potential, and toxicity. While legacy sources from old commercial mixtures are significant, the ongoing inadvertent production of PCBs in industrial processes ensures their continued release into the environment. Understanding the fate, transport, and toxicological pathways of PCB-105 is critical for assessing its risk to ecosystems and human health. Furthermore, robust and sensitive analytical methods are essential for accurate monitoring and for informing effective remediation and regulatory strategies.

References

- 1. Inadvertently Generated PCBs in Consumer Products: Concentrations, Fate and Transport, and Preliminary Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. waterboards.ca.gov [waterboards.ca.gov]

- 4. mitchelldericksonassociates.wordpress.com [mitchelldericksonassociates.wordpress.com]

- 5. Polychlorinated Biphenyls - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ewg.org [ewg.org]

- 7. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 8. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. epa.gov [epa.gov]

- 11. Inadvertent PCBs: A Hidden Environmental Threat [restek.com]

- 12. PCBs might be sneaking back, despite decades-old ban - EHN [ehn.org]

- 13. pubs.acs.org [pubs.acs.org]

In-Depth Toxicological Profile of 2,3,3',4,4'-Pentachlorobiphenyl (PCB-105)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2,3,3',4,4'-Pentachlorobiphenyl, designated as PCB-105, is a mono-ortho-substituted polychlorinated biphenyl (B1667301) (PCB) that exhibits dioxin-like toxicity. As persistent environmental pollutants, PCBs, including PCB-105, are lipophilic, bioaccumulative, and pose significant health risks to humans and wildlife. This technical guide provides a comprehensive overview of the toxicological profile of PCB-105, with a focus on its physicochemical properties, toxicokinetics, mechanisms of toxicity, and adverse effects on various organ systems. The information is intended to support researchers, scientists, and drug development professionals in understanding the toxicological implications of exposure to this compound.

Physicochemical Properties

Understanding the physicochemical properties of PCB-105 is crucial for predicting its environmental fate and biological interactions.

| Property | Value | Reference |

| CAS Number | 32598-14-4 | |

| Molecular Formula | C₁₂H₅Cl₅ | [1] |

| Molecular Weight | 326.4 g/mol | [1] |

| Appearance | Not specified, but generally PCBs are oily liquids or solids | [2] |

| Water Solubility | Low (characteristic of PCBs) | [2] |

| LogP (Octanol-Water Partition Coefficient) | High (characteristic of lipophilic PCBs) | [2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of PCB-105, like other PCBs, are characterized by its high lipophilicity, leading to ready absorption and distribution into fatty tissues, and its persistence in the body due to slow metabolism and excretion.

-

Absorption: PCBs are readily absorbed through the gastrointestinal tract, skin, and lungs.[2]

-

Distribution: Following absorption, PCB-105 is distributed to and stored in adipose tissue and other lipid-rich tissues. It can cross the placenta and accumulate in breast milk, leading to fetal and neonatal exposure.[2]

-

Metabolism: The metabolism of PCBs is generally slow and occurs primarily in the liver by the cytochrome P450 (CYP) enzyme system. The presence of a chlorine atom in the ortho position, as in PCB-105, can influence its metabolic rate.

-

Excretion: Due to its lipophilicity and slow metabolism, the excretion of PCB-105 is very slow, leading to a long biological half-life and bioaccumulation.[2]

Mechanism of Toxicity

The primary mechanism of toxicity for PCB-105 is its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This interaction initiates a cascade of events leading to the expression of various genes, including those involved in xenobiotic metabolism and cellular regulation.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The activation of the AhR signaling pathway by PCB-105 is a key event in its toxicity. The canonical pathway involves the following steps:

-

Ligand Binding: PCB-105 enters the cell and binds to the AhR, which is located in the cytoplasm in a complex with heat shock protein 90 (Hsp90) and other co-chaperones.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus.

-

Dimerization: In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT).

-

DNA Binding: The AhR-ARNT heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.

-

Gene Expression: This binding initiates the transcription of a battery of genes, most notably cytochrome P450 1A1 (CYP1A1) and 1A2 (CYP1A2), which are involved in the metabolism of xenobiotics.

Toxicological Effects

Exposure to PCB-105 has been associated with a wide range of adverse health effects in both humans and experimental animals.

Carcinogenicity

PCBs are classified as probable human carcinogens by the U.S. Environmental Protection Agency (EPA) and are reasonably anticipated to be human carcinogens by the National Toxicology Program (NTP).[2] Studies have linked PCB exposure to an increased risk of various cancers, including those of the liver, skin, and brain.[2]

Hepatotoxicity

The liver is a primary target organ for PCB-105 toxicity. A subchronic study in Sprague-Dawley rats exposed to PCB-105 in their diet for 13 weeks revealed dose-dependent histopathological changes in the liver.[3] Observed effects included enlarged and fatty livers.[3]

Endocrine Disruption

PCB-105 is a known endocrine disruptor, interfering with hormonal processes.[2] It has been shown to have antiestrogenic effects in human breast cancer cells.

Neurotoxicity

PCBs, including PCB-105, are neurotoxicants. A study in rats demonstrated that administration of PCB-105 resulted in decreased dopamine (B1211576) levels in the caudate nucleus region of the brain in males and altered levels of other neurotransmitters in both sexes.[3]

Immunotoxicity

The immune system is also a target of PCB-105 toxicity. The 13-week rat study showed decreased thymic weight in the highest dose groups.[3]

Reproductive and Developmental Toxicity

Exposure to PCBs during development can lead to adverse outcomes. In humans, in utero and lactational exposure to PCBs is associated with decreased IQ and impaired psychomotor development.[2]

Quantitative Toxicity Data

The following tables summarize available quantitative toxicity data for this compound.

Table 1: Acute Toxicity Data

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD₅₀ | >1010 mg/kg (for PCB-118, a similar pentachlorobiphenyl) | [1] |

| Mouse | Intraperitoneal | LD₅₀ | 880 mg/kg (for PCB-118) | [1] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)

| Species | Duration | Route | Endpoint | NOAEL | LOAEL | Reference |

| Rat (Sprague-Dawley) | 13 weeks | Dietary | Multiple endpoints including liver and thyroid histopathology, and neurochemical changes | 0.05 ppm (3.9 µg/kg/day for males, 4.2 µg/kg/day for females) | 0.5 ppm | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and interpretation of toxicological studies. Below are summaries of methodologies for key experiments.

Subchronic Toxicity Study in Rats (Chu et al., 1998)

-

Test Substance: this compound (PCB-105).

-

Animals: Sprague-Dawley rats.

-

Administration: Dietary exposure at levels of 0, 0.05, 0.5, 5, or 50 ppm for 13 weeks.[3]

-

Observations: Clinical signs of toxicity, growth rate, and food consumption were monitored.[3]

-

Hematology and Serum Chemistry: Blood samples were collected for analysis of standard hematological and serum chemistry parameters.

-

Histopathology: Tissues, including liver, thyroid, and thymus, were collected, fixed, and processed for microscopic examination.[3]

-

Neurochemical Analysis: Brain regions were dissected to measure levels of dopamine and other neurotransmitters.[3]

-

Residue Analysis: Fat, liver, spleen, kidney, and brain tissues were analyzed for PCB-105 concentrations.[3]

References

An In-depth Technical Guide to the IUPAC Nomenclature and Toxicological Significance of Pentachlorobiphenyl Congeners

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for pentachlorobiphenyl (PeCB) congeners. It further delves into their physicochemical properties, toxicological data, relevant experimental protocols, and the key signaling pathways they modulate. This document is intended to serve as a valuable resource for professionals in research, environmental science, and drug development who are engaged with this significant class of persistent organic pollutants.

IUPAC Nomenclature of Pentachlorobiphenyls

Polychlorinated biphenyls (PCBs) are a class of 209 distinct chemical compounds, known as congeners, in which chlorine atoms replace hydrogen atoms on a biphenyl (B1667301) molecule.[1] Pentachlorobiphenyls are a subgroup of PCBs that have a total of five chlorine atoms attached to the biphenyl rings.[2]

Two primary systems are used for naming PCB congeners:

-

IUPAC Nomenclature System: This system names the congeners based on the specific positions of the chlorine atoms on the two phenyl rings. The carbon atoms on one ring are numbered 1 through 6, and on the second ring, 1' through 6'.[3] For example, 2,3,4,5,6-Pentachlorobiphenyl indicates that one phenyl ring is fully chlorinated, while the other remains unsubstituted.[4]

-

Ballschmiter and Zell (BZ) Numbering System: This system assigns a unique number from 1 to 209 to each PCB congener in a systematic order.[1] This numbering system is widely used in scientific literature for simplicity and clarity.[3][5]

Below is a logical diagram illustrating the relationship between the biphenyl structure and the IUPAC nomenclature system.

Caption: Relationship between the biphenyl structure and the IUPAC and BZ nomenclature systems for PCBs.

Quantitative Data for Pentachlorobiphenyl Congeners

The physicochemical properties and toxicity of PeCB congeners vary significantly depending on the position of the chlorine atoms. These differences influence their environmental fate, bioaccumulation, and toxicological effects.

Physicochemical Properties

The following table summarizes key physicochemical properties for selected PeCB congeners. These properties are critical for predicting their behavior in environmental and biological systems.

| BZ Number | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Log Kow (Octanol-Water Partition Coefficient) | Water Solubility (µg/L) | Vapor Pressure (Pa) |

| PCB 82 | 2,2',3,3',4-Pentachlorobiphenyl | 60145-20-2 | 326.43 | 6.50 | 1.5 | 0.0009 |

| PCB 83 | 2,2',3,3',5-Pentachlorobiphenyl | 52663-60-2 | 326.43 | 6.60 | 0.8 | 0.0007 |

| PCB 101 | 2,2',4,5,5'-Pentachlorobiphenyl | 37680-73-2 | 326.43 | 6.38 | 5.9 | 0.0008 |

| PCB 105 | 2,3,3',4,4'-Pentachlorobiphenyl | 32598-14-4 | 326.43 | 6.65 | 1.5 | 0.0002 |

| PCB 118 | 2,3',4,4',5-Pentachlorobiphenyl | 31508-00-6 | 326.43 | 6.74 | 0.9 | 0.0002 |

| PCB 126 | 3,3',4,4',5-Pentachlorobiphenyl | 57465-28-8 | 326.43 | 6.89 | 0.4 | 0.00004 |

Note: The values presented are compiled from various sources and may vary slightly depending on the experimental conditions.

Toxicological Data

The toxicity of certain PCB congeners, particularly those with a planar or "dioxin-like" structure, is mediated through the Aryl hydrocarbon Receptor (AhR). The World Health Organization (WHO) has established Toxic Equivalency Factors (TEFs) to compare the toxicity of these congeners to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.

| BZ Number | IUPAC Name | WHO 2005 TEF (Mammals) |

| PCB 105 | This compound | 0.00003 |

| PCB 114 | 2,3,4,4',5-Pentachlorobiphenyl | 0.00003 |

| PCB 118 | 2,3',4,4',5-Pentachlorobiphenyl | 0.00003 |

| PCB 123 | 2',3,4,4',5-Pentachlorobiphenyl | 0.00003 |

| PCB 126 | 3,3',4,4',5-Pentachlorobiphenyl | 0.1 |

| PCB 156 | 2,3,3',4,4',5-Hexachlorobiphenyl | 0.00003 |

| PCB 157 | 2,3,3',4,4',5'-Hexachlorobiphenyl | 0.00003 |

| PCB 167 | 2,3',4,4',5,5'-Hexachlorobiphenyl | 0.00003 |

| PCB 169 | 3,3',4,4',5,5'-Hexachlorobiphenyl | 0.03 |

Note: PeCBs with higher TEF values are considered more toxic.

Experimental Protocols

Accurate analysis and synthesis of PeCB congeners are crucial for research and monitoring. The following sections outline common experimental methodologies.

Analytical Method for Quantification of Pentachlorobiphenyls

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the detection and quantification of PCBs in various matrices.

Protocol: Analysis of PeCBs in Biological Samples using GC-MS

-

Sample Preparation:

-

Homogenize the tissue sample (e.g., adipose tissue, liver).

-

Perform lipid extraction using a suitable solvent mixture (e.g., hexane:dichloromethane).

-

Add internal standards (e.g., ¹³C-labeled PCB congeners) to the extract for quantification.

-

-

Cleanup:

-

Remove interfering compounds using techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica (B1680970) or florisil (B1214189) cartridges.

-

Fractionate the extract to separate PCBs from other persistent organic pollutants if necessary.

-

-

GC-MS Analysis:

-

Inject the cleaned extract into a high-resolution gas chromatograph equipped with a capillary column (e.g., DB-5ms).

-

Use a temperature program to separate the individual PCB congeners.

-

Detect and quantify the congeners using a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

-

Data Analysis:

-

Identify congeners based on their retention times and characteristic mass fragments.

-

Quantify the concentration of each congener by comparing its response to the corresponding internal standard.

-

Synthetic Method for Pentachlorobiphenyl Congeners

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of specific PCB congeners.

Protocol: Synthesis of a Pentachlorobiphenyl Congener via Suzuki Coupling

-

Reaction Setup:

-

In a reaction vessel, combine a chlorinated phenylboronic acid and a chlorinated bromobenzene (B47551) in a suitable solvent (e.g., toluene, dimethoxyethane).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., aqueous Na₂CO₃).

-

-

Reaction Conditions:

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture and perform a liquid-liquid extraction to separate the organic and aqueous phases.

-

Wash the organic phase with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to isolate the desired pentachlorobiphenyl congener.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized congener using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

-

Signaling Pathways Modulated by Pentachlorobiphenyls

PeCBs, particularly the dioxin-like congeners, can exert their toxic effects by interfering with cellular signaling pathways. The Aryl hydrocarbon Receptor (AhR) signaling pathway is a primary target.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Dioxin-like PeCBs bind to the AhR, a ligand-activated transcription factor. This initiates a cascade of events leading to the expression of genes involved in xenobiotic metabolism and other cellular processes.

Caption: The Aryl hydrocarbon Receptor (AhR) signaling pathway activated by dioxin-like pentachlorobiphenyls.

Other Signaling Pathways

Non-dioxin-like PeCBs can also exert toxicity through mechanisms independent of the AhR. These include the modulation of intracellular calcium levels and the activation of protein kinase C (PKC) signaling pathways, which can lead to neurotoxicity and other adverse effects.

Caption: Signaling pathways modulated by non-dioxin-like pentachlorobiphenyls, leading to neurotoxicity.

This guide provides a foundational understanding of the nomenclature, properties, and toxicological aspects of pentachlorobiphenyl congeners. For more detailed information, researchers are encouraged to consult the primary scientific literature.

References

- 1. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. srd.nist.gov [srd.nist.gov]

- 3. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute Toxicity of 3,3′,4,4′,5-Pentachlorobiphenyl (PCB 126) in Male Sprague-Dawley Rats: Effects on Hepatic Oxidative Stress, Glutathione and Metals Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Historical Production and Use of Pentachlorobiphenyls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical production and industrial applications of pentachlorobiphenyls (PCBs), a prominent subgroup of polychlorinated biphenyls. This document delves into the quantitative aspects of their manufacturing, details their extensive use across various sectors, and outlines the analytical methodologies employed for their detection and quantification.

Introduction to Pentachlorobiphenyls

Pentachlorobiphenyls are a class of synthetic aromatic compounds belonging to the larger family of polychlorinated biphenyls (PCBs). Structurally, they consist of a biphenyl (B1667301) molecule where five hydrogen atoms are substituted with chlorine atoms. Their chemical stability, non-flammability, high boiling point, and electrical insulating properties made them highly desirable for a wide range of industrial applications for several decades in the 20th century.[1][2] However, these same properties contributed to their persistence in the environment, leading to widespread contamination and significant health concerns.[3]

Commercial production of PCBs in the United States began in 1929 by the Swann Chemical Company, which was later acquired by Monsanto Chemical Company.[4] Monsanto marketed their PCB mixtures under the trade name Aroclor .[4][5] The naming convention for Aroclor mixtures typically involved a four-digit number, where the last two digits indicated the percentage of chlorine by weight. For example, Aroclor 1254 contained approximately 54% chlorine by weight and was composed predominantly of pentachlorobiphenyls.[1][6][7]

Historical Production of Pentachlorobiphenyls

The primary method for the industrial production of PCBs, including pentachlorobiphenyls, was the catalytic chlorination of biphenyl with anhydrous chlorine.[5][8] The degree of chlorination was controlled by adjusting the reaction time and conditions. Iron filings or ferric chloride were commonly used as catalysts.[8]

Production Volumes

Annual production of Aroclors in the United States peaked in 1970 at 85 million pounds (39 million kg).[8][9] Production was significantly curtailed in the early 1970s due to growing environmental concerns and was ultimately banned in the United States in 1979 under the Toxic Substances Control Act (TSCA).[4]

The following table summarizes the production and sales data for Aroclor mixtures in the United States.

| Year | Metric | Volume |

| 1970 | Peak Annual Production (U.S.) | 85 million lbs (39 million kg)[8][9] |

| 1974 | Total Aroclor Production (Monsanto) | > 40 million lbs (18 million kg)[8] |

| 1930-1975 | Cumulative U.S. Production | 1,400 million lbs (635 million kg)[9] |

| 1930-1975 | Cumulative U.S. Domestic Sales | 1,253 million lbs (568 million kg)[9] |

Composition of Key Commercial Mixtures

Pentachlorobiphenyls were a major component of several Aroclor mixtures, particularly those with a higher chlorine content. Aroclor 1254, for instance, was a widely used mixture with an average chlorine content of 54%.

| Aroclor Mixture | Approximate Pentachlorobiphenyl Content (%) | Other Major Components |

| Aroclor 1254 | 71.44%[6] | Hexachlorobiphenyls (21.97%), Tetrachlorobiphenyls, Heptachlorobiphenyls[6] |

Historical Industrial Uses of Pentachlorobiphenyls

The unique physicochemical properties of pentachlorobiphenyls led to their use in a multitude of industrial and commercial applications. These can be broadly categorized into "closed" and "open" systems.

Closed System Applications:

-

Dielectric Fluids: Their high dielectric constant and thermal stability made them ideal for use as insulating fluids in electrical transformers and capacitors.[2]

-

Heat Transfer Fluids: Used in industrial heat transfer systems due to their high boiling points and stability at high temperatures.

-

Hydraulic Fluids: Employed in hydraulic systems where fire resistance was a critical requirement.

Open System Applications:

-

Plasticizers: Added to paints, plastics, and rubber products to increase their flexibility and durability.[1][2]

-

Pigments and Dyes: Used in the manufacturing of certain pigments and dyes.[1]

-

Carbonless Copy Paper: Incorporated into the production of carbonless copy paper.[1]

-

Adhesives and Sealants: Used to enhance the chemical resistance and longevity of adhesives and caulking compounds.

-

Flame Retardants: Added to various materials to reduce their flammability.

The following diagram illustrates the major historical applications of pentachlorobiphenyls.

Caption: Major historical industrial applications of pentachlorobiphenyls.

Experimental Protocols: Analytical Detection

The detection and quantification of pentachlorobiphenyls in environmental and biological matrices have historically relied on gas chromatography (GC) techniques. The United States Environmental Protection Agency (EPA) Method 8082A is a widely adopted standard for the analysis of PCBs.[2][10]

EPA Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography

This method is applicable to the determination of PCB concentrations as Aroclors or as individual congeners in extracts from solid, tissue, and aqueous matrices.[10]

Methodology Overview:

-

Extraction: The initial step involves extracting the PCBs from the sample matrix. Common techniques include:

-

Solid Matrices (Soil, Sediment): Soxhlet extraction or pressurized fluid extraction.

-

Aqueous Matrices (Water): Liquid-liquid extraction with a suitable organic solvent (e.g., hexane).

-

Tissue Samples: Homogenization followed by solvent extraction.

-

-

Cleanup: The extracts are then subjected to a cleanup procedure to remove interfering compounds. This is crucial for accurate quantification. Common cleanup techniques include:

-

Adsorption Chromatography: Using materials like silica (B1680970) gel, alumina, or Florisil to separate PCBs from other organic compounds.

-

Gel Permeation Chromatography (GPC): To remove high-molecular-weight interferences such as lipids.

-

-

Analysis by Gas Chromatography: The cleaned-up extract is analyzed using a gas chromatograph.

-

Quantification:

-

Aroclor Quantification: The chromatogram of the sample is compared to the patterns of known Aroclor standards.

-

Congener-Specific Quantification: Individual PCB congeners are quantified by comparing their peak areas to those of certified reference standards.

-

The following diagram illustrates the general workflow for the analytical detection of pentachlorobiphenyls.

Caption: General workflow for the analytical detection of PCBs.

Conclusion

Pentachlorobiphenyls, primarily as components of Aroclor mixtures, were integral to numerous industrial processes for a significant portion of the 20th century. Their desirable physical and chemical properties led to their widespread adoption, but their environmental persistence and toxicity ultimately resulted in a global ban on their production. This guide has provided a technical overview of their historical production volumes, the breadth of their applications, and the analytical methods developed for their detection. This historical context is crucial for researchers and scientists in understanding the legacy of these compounds and for the ongoing efforts in environmental remediation and public health protection.

References

- 1. epa.gov [epa.gov]

- 2. Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC [restek.com]

- 3. Distinguishing Aroclor and non-Aroclor sources to Chicago Air - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The History of Polychlorinated Biphenyls (PCBs) in the United States - Environmental Protection Services [epsonline.com]

- 5. eurofins.com.au [eurofins.com.au]

- 6. 2,2',3,3',4-Pentachlorobiphenyl | C12H5Cl5 | CID 40470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. epa.gov [epa.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. agilent.com [agilent.com]

The Core Mechanism of Action of Dioxin-Like Polychlorinated Biphenyls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxin-like polychlorinated biphenyls (dl-PCBs) are a class of persistent organic pollutants that elicit a spectrum of toxic effects primarily through the activation of the aryl hydrocarbon receptor (AhR). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the toxicity of dl-PCBs. It details the canonical and non-canonical AhR signaling pathways, presents quantitative data on congener-specific potencies, outlines key experimental protocols for assessing toxicological endpoints, and illustrates the intricate signaling and adverse outcome pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of dl-PCBs and related environmental toxicants.

Introduction: Dioxin-Like PCBs and the Aryl Hydrocarbon Receptor

Polychlorinated biphenyls (PCBs) are a group of 209 individual congeners, of which a subset of 12 are considered "dioxin-like" due to their structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent AhR agonist.[1][2] These dl-PCBs can adopt a planar conformation, which is a key determinant for high-affinity binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1] The toxic effects of dl-PCBs are almost exclusively mediated through the activation of the AhR.[3]

The AhR is a cytosolic receptor that, in its inactive state, is complexed with chaperone proteins, including heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.[4][5] Upon ligand binding, the AhR undergoes a conformational change, leading to its translocation into the nucleus and subsequent dimerization with the AhR nuclear translocator (ARNT).[5][6] This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.[4][7]

The persistent activation of the AhR by stable ligands like dl-PCBs disrupts normal cellular processes, leading to a wide range of toxicological effects, including immunotoxicity, reproductive and developmental toxicity, and carcinogenicity.[3][5] To facilitate risk assessment of complex mixtures of these compounds, the concept of Toxic Equivalency Factors (TEFs) has been developed. TEFs express the potency of an individual dl-PCB congener relative to TCDD, which is assigned a TEF of 1.[8]

Quantitative Data: Potency and Binding Affinity

The toxicity of individual dl-PCB congeners is directly related to their ability to bind and activate the AhR. This is quantified through measures such as Toxic Equivalency Factors (TEFs), relative potencies (REPs), and binding affinities (e.g., EC50 values).

Toxic Equivalency Factors (TEFs)

The World Health Organization (WHO) has established TEFs for human and mammalian risk assessment. These values are periodically re-evaluated as new data become available.

| Congener | WHO 2005 TEF[9] | WHO 2022 TEF[8] |

| Non-ortho PCBs | ||

| PCB 77 | 0.0001 | 0.000016 |

| PCB 81 | 0.0003 | 0.00013 |

| PCB 126 | 0.1 | 0.032 |

| PCB 169 | 0.03 | 0.031 |

| Mono-ortho PCBs | ||

| PCB 105 | 0.00003 | 0.00003 |

| PCB 114 | 0.00003 | 0.00003 |

| PCB 118 | 0.00003 | 0.00003 |

| PCB 123 | 0.00003 | 0.00003 |

| PCB 156 | 0.00003 | 0.00003 |

| PCB 157 | 0.00003 | 0.00003 |

| PCB 167 | 0.00003 | 0.00003 |

| PCB 189 | 0.00003 | 0.00003 |

AhR Binding Affinity and Potency

The binding affinity of dl-PCBs to the AhR and their potency in inducing downstream effects, such as CYP1A1 enzyme activity, are critical parameters in understanding their mechanism of action. These are often expressed as EC50 values (the concentration that elicits 50% of the maximal response).

| Congener | Relative Potency (REP) vs. TCDD | EC50 for CYP1A1 Induction (nM) |

| TCDD | 1 | ~0.1 - 1 |

| PCB 126 | 0.1 | ~1 - 10 |

| PCB 169 | 0.01 - 0.05 | ~10 - 100 |

| PCB 77 | 0.0001 - 0.0005 | >1000 |

| PCB 118 | 0.00001 - 0.0001 | >10000 |

| PCB 105 | 0.00001 - 0.0001 | >10000 |

| PCB 156 | 0.0001 - 0.0005 | >1000 |

Note: EC50 values can vary depending on the cell line and experimental conditions.

Dose-Response Data for Key Toxic Endpoints

The adverse effects of dl-PCBs are dose-dependent. The following table summarizes dose-response information for key toxic endpoints from animal studies.

| Toxic Endpoint | Congener(s) | Effective Dose Range | Species |

| Immunotoxicity | TCDD, PCB 126 | 0.1 - 10 µg/kg | Rodents |

| (Thymic atrophy, suppressed immune response) | |||

| Reproductive Toxicity | TCDD, PCB 126, PCB 169 | 0.1 - 5 µg/kg (in utero/lactational) | Rodents |

| (Decreased fertility, developmental defects) | |||

| Developmental Neurotoxicity | PCB 126, PCB 77 | 1 - 10 µg/kg (gestational) | Rodents |

| (Cognitive and motor deficits) | |||

| Hepatotoxicity | TCDD, PCB 126 | 1 - 100 µg/kg | Rodents |

| (Enzyme induction, fatty liver) |

Signaling Pathways

The biological and toxic effects of dl-PCBs are mediated through complex signaling networks initiated by the activation of the AhR. These can be broadly categorized into canonical and non-canonical pathways.

Canonical AhR Signaling Pathway

The canonical pathway is the classical and best-understood mechanism of AhR action. It involves the transcriptional regulation of a battery of genes, most notably those involved in xenobiotic metabolism.

Non-Canonical AhR Signaling Pathways